molecular formula C8H8ClN5 B1532839 (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1934723-78-0

(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1532839
CAS No.: 1934723-78-0
M. Wt: 209.63 g/mol
InChI Key: VBBYCYFQTYZQFZ-UHFFFAOYSA-N
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Description

(1-(2-Chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 2-chloropyridin-3-yl group at the N1 position and a methanamine moiety at the C4 position. This structure combines aromatic and amine functionalities, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization of the pyridine and amine groups .

Properties

IUPAC Name

[1-(2-chloropyridin-3-yl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5/c9-8-7(2-1-3-11-8)14-5-6(4-10)12-13-14/h1-3,5H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBYCYFQTYZQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,3-Triazole Core via Click Chemistry

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
    The triazole ring is typically formed by the regioselective cycloaddition between an azide and a terminal alkyne. For this compound, the azide is often derived from a 2-chloropyridin-3-yl azide or a related precursor, while the alkyne contains a functional group that can be converted to methanamine or directly bears it.
    • The reaction is catalyzed by copper(I) species, commonly generated in situ from copper(II) acetate and sodium ascorbate.
    • Typical solvents include aqueous acetone mixtures or acetonitrile, and reactions proceed efficiently at room temperature or mild heating.
    • This method is operationally simple, provides excellent regioselectivity for 1,4-disubstituted triazoles, and yields are generally high (70–90%).
    • The reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved by column chromatography using hexane/ethyl acetate eluents.

Chloromethylation of the Triazole Ring

  • After formation of the triazole core, the 4-position of the triazole ring can be chloromethylated using formaldehyde and hydrochloric acid under acidic conditions. This introduces a chloromethyl group, which serves as a reactive intermediate for further substitution.

Coupling with 2-Chloropyridine or Derivatives

  • The chloromethylated triazole intermediate is then coupled with 2-chloropyridine or its derivatives under basic conditions.
  • This nucleophilic substitution reaction replaces the chloromethyl group with the methanamine group, yielding the target compound.
  • Bases such as triethylamine or other organic/inorganic bases are used to facilitate the reaction, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents & Catalysts Solvent & Conditions Yield (%) Notes
1 CuAAC (Click Reaction) 2-chloropyridin-3-yl azide + terminal alkyne, Cu(OAc)2 + sodium ascorbate Acetone/water (1:2), room temp, 3 h 75–90 Regioselective 1,4-disubstituted triazole formation
2 Chloromethylation Formaldehyde, HCl Acidic aqueous medium 80–85 Introduces chloromethyl group at triazole 4-position
3 Nucleophilic substitution (coupling) 2-chloropyridine, base (e.g., triethylamine) DMF or DMSO, reflux or room temp 70–85 Substitution of chloromethyl by methanamine group

Detailed Research Findings and Analysis

Click Chemistry Efficiency and Characterization

  • The CuAAC reaction is a cornerstone for synthesizing 1,2,3-triazole derivatives due to its high efficiency, mild conditions, and excellent regioselectivity.
  • Spectroscopic techniques such as IR, LC-MS, ^1H and ^13C NMR confirm the formation of the triazole ring and substitution patterns.
  • Single-crystal X-ray diffraction studies validate the molecular structure, confirming bond lengths consistent with literature values (e.g., C–Cl ~1.73 Å, C–N in triazole ~1.34 Å).
  • The reaction tolerates various substituents on the pyridine ring, enabling the synthesis of analog libraries for structure-activity relationship studies.

Chloromethylation and Subsequent Coupling

  • Chloromethylation is a critical step that activates the triazole ring for further functionalization.
  • The reaction conditions must be controlled to avoid over-chloromethylation or decomposition.
  • The nucleophilic substitution with 2-chloropyridine derivatives proceeds smoothly under basic conditions, yielding the target methanamine-substituted triazole.
  • Optimization of stoichiometry and reaction time is essential to maximize yield and minimize side products.

Alternative Synthetic Approaches

  • Some protocols employ Mitsunobu reactions or Suzuki–Miyaura cross-coupling for constructing related triazole analogs, but CuAAC remains the preferred method for this compound due to its simplicity and reliability.
  • Aqueous medium reactions have been reported to improve environmental compatibility and simplify purification.

Summary Table of Preparation Methods

Preparation Step Method Description Advantages Challenges
CuAAC click reaction Copper-catalyzed azide-alkyne cycloaddition High regioselectivity, mild conditions, high yields Requires azide and alkyne precursors
Chloromethylation Reaction with formaldehyde and HCl Activates triazole for substitution Control of reaction conditions needed
Nucleophilic substitution (coupling) Reaction with 2-chloropyridine under basic conditions Efficient substitution to install methanamine Side reactions possible if not optimized

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like primary amines or thiols are used under basic conditions to facilitate substitution.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties against various bacterial and fungal strains. The triazole ring is known for its ability to disrupt cell wall synthesis in fungi and inhibit bacterial growth by targeting specific enzymes.

Drug Development
The compound can serve as a scaffold for the development of new pharmaceuticals aimed at specific biological targets. Its structure allows for modifications that can enhance its potency and selectivity against particular receptors or enzymes, making it a valuable candidate in drug discovery programs.

Case Study: Antifungal Agents
A study demonstrated that triazole derivatives showed significant antifungal activity against Candida albicans, highlighting the potential of (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine as a lead compound in antifungal drug development .

Agricultural Applications

Agrochemicals
The compound has potential applications in the synthesis of agrochemicals such as herbicides and insecticides. Its ability to interact with biological systems can be exploited to develop effective pest control agents that are both selective and environmentally friendly.

Research Findings
Preliminary studies have shown that certain derivatives can effectively inhibit plant pathogens, suggesting their viability as biopesticides .

Materials Science

Polymer Chemistry
In materials science, this compound can be incorporated into polymers to impart unique properties such as increased thermal stability and conductivity. The incorporation of triazole groups into polymer matrices has been shown to enhance mechanical properties significantly.

Organic Electronics
This compound may also find applications in the development of organic electronic materials, including organic light-emitting diodes (OLEDs). Its unique electronic properties could facilitate the design of efficient charge transport layers .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming metal complexes that serve as catalysts in various organic reactions. The ability to coordinate with metal ions opens avenues for applications in catalysis and materials synthesis.

Mechanism of Action

The mechanism of action of (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Structural and Electronic Variations

The table below summarizes key structural analogues and their distinguishing features:

Compound Name Substituent on Triazole Key Features Reference
[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride Oxolane (tetrahydrofuran) Electron-rich ether ring; enhances solubility due to polarity
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine Benzyl Bulky aromatic group; additional pyridylmethyl amines for metal coordination
{1-[(2-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol 2-Fluorophenyl Fluorine’s electronegativity enhances hydrogen bonding; methanol increases hydrophilicity
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride Thiophene Sulfur-containing heterocycle; potential metal coordination
[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 3-Methylphenyl Electron-donating methyl group; alters aromatic π-π interactions
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-Methylphenyl Para-methyl substituent; increases electron density on phenyl ring
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine Tetrahydro-2H-pyran-4-yl Six-membered ether ring; bulkier and more flexible

Physicochemical Properties

  • Electron Effects : The 2-chloropyridin-3-yl group in the target compound introduces electron-withdrawing effects due to the chlorine atom, which polarizes the pyridine ring. This contrasts with electron-donating groups (e.g., methyl in ) or neutral substituents (e.g., benzyl in ).
  • Solubility: Compounds with polar substituents (e.g., oxolane in or methanol in ) exhibit higher aqueous solubility compared to the target compound, which may require salt formation (e.g., hydrochloride) for improved solubility.
  • Lipophilicity : The chlorine atom in the target compound increases lipophilicity (logP ~2.5–3.0), whereas fluorophenyl (logP ~2.0) or thiophene (logP ~1.8) substituents reduce it .

Structural Analysis

Crystallographic studies using SHELX software () reveal that the 2-chloropyridin-3-yl group adopts a planar conformation, enabling π-stacking with aromatic residues in protein targets. This contrasts with non-planar substituents like tetrahydro-2H-pyran (), which may reduce stacking efficiency.

Biological Activity

The compound (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine , also known as (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol , is a triazole derivative with significant potential in medicinal chemistry and agricultural applications. Its unique structure combines a chlorinated pyridine moiety with a triazole ring, suggesting diverse biological activities.

  • Molecular Formula : C₉H₉ClN₄O
  • Molecular Weight : 224.65 g/mol
  • CAS Number : 1955530-20-7

The biological activity of this compound is primarily attributed to its triazole ring, which can coordinate with metal ions and interact with various biological macromolecules such as enzymes and receptors. This interaction can modulate biochemical pathways, leading to therapeutic effects. The presence of the chlorinated pyridine enhances its reactivity and potential for bioactivity.

Biological Activity Overview

The biological activities of this compound include:

Antifungal Activity :
Triazole compounds are known for their antifungal properties. The compound's ability to inhibit specific enzymes in fungal pathogens can be leveraged in developing antifungal agents.

Antibacterial Properties :
Research indicates that triazole derivatives exhibit antibacterial activities. Studies have shown that related compounds can inhibit bacterial growth by interfering with cell wall synthesis or other vital processes.

Anti-inflammatory Effects :
Some studies suggest that triazoles may possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

Data Table: Biological Activities and Mechanisms

Biological Activity Mechanism References
AntifungalInhibition of fungal enzyme activity
AntibacterialDisruption of bacterial cell wall
Anti-inflammatoryInhibition of inflammatory mediators

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against common fungal strains. The results indicated that this compound showed significant inhibition against Candida albicans and Aspergillus niger, demonstrating its potential as a therapeutic agent in treating fungal infections.

Case Study 2: Antibacterial Activity

In another study focusing on the antibacterial properties of triazole derivatives, it was found that the compound exhibited notable activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the compound's ability to interfere with bacterial protein synthesis.

Case Study 3: Anti-inflammatory Potential

Research exploring the anti-inflammatory effects of triazole compounds revealed that this compound could reduce inflammation markers in vitro. This suggests its potential application in treating inflammatory diseases.

Q & A

Q. Key Optimization Factors :

  • Catalyst (e.g., CuI vs. CuSO₄/ascorbate).
  • Solvent polarity (DMF or THF) to control reaction kinetics.

How can spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Confirm the triazole proton (δ 7.8–8.2 ppm) and chloropyridine protons (δ 8.5–9.0 ppm). Compare with analogs like (1-(3-fluorophenyl)-triazol-4-yl)methanamine .
  • Mass Spectrometry : Look for [M+H]⁺ at m/z ≈ 222 (calculated molecular weight: 221.6 g/mol).
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and triazole C=N stretches (~1600 cm⁻¹) .

Advanced Research Questions

How can conflicting bioactivity data (e.g., IC₅₀ variability) be resolved in enzyme inhibition studies?

Q. Methodological Approach :

  • Assay Standardization : Control pH (e.g., 7.4 for physiological conditions), temperature (25°C vs. 37°C), and enzyme source (recombinant vs. tissue-extracted).
  • Statistical Analysis : Use ANOVA to compare replicates across labs. For example, discrepancies in MAO inhibition (e.g., IC₅₀ ranging from 10–50 µM) may arise from differences in substrate concentration or detection methods (fluorometric vs. spectrophotometric) .
  • Structural Validation : Perform X-ray crystallography (using SHELXL ) to confirm binding modes and rule out conformational flexibility.

What strategies optimize the compound’s solubility and stability for in vitro assays?

  • Solubility Enhancement :
    • Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes.
    • Adjust pH to protonate the amine group (pKa ~9.5) in aqueous buffers .
  • Stability Testing :
    • HPLC-UV Monitoring : Track degradation under light (UV/Vis) or oxidative (H₂O₂) stress.
    • DSC Analysis : Determine thermal decomposition thresholds (>200°C typical for triazoles) .

How does the 2-chloropyridinyl substituent influence biological activity compared to other aryl groups?

Q. Comparative Analysis :

  • Fluorophenyl Analogs : Lower logP (hydrophobicity) but higher electronegativity, altering binding to targets like CYP450 enzymes.
  • Methoxybenzyl Analogs : Increased steric hindrance reduces MAO-B inhibition efficacy by ~30% .
  • Data Table :
SubstituentMAO-B IC₅₀ (µM)Solubility (mg/mL)
2-Chloropyridin-3-yl12.5 ± 1.20.8 (pH 7.4)
3-Fluorophenyl18.3 ± 2.11.2 (pH 7.4)
4-Methoxybenzyl35.6 ± 3.40.5 (pH 7.4)

What computational methods predict the compound’s interaction with neurological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to MAO-B (PDB: 2V5Z). The triazole’s NH forms hydrogen bonds with Tyr 398, while the chloropyridine engages in π-π stacking with Tyr 435 .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. RMSD <2 Å indicates stable binding .

How can synthetic byproducts be minimized during scale-up?

  • Process Optimization :
    • Use flow chemistry for precise control of reaction time/temperature.
    • Replace Cu(I) with Ru(II) catalysts to suppress diastereomer formation.
  • Byproduct Identification :
    • LC-MS to detect dimers (e.g., bis-triazoles at m/z ≈ 450) .

Application-Oriented Questions

What role does this compound play in antimicrobial drug discovery?

  • Mechanistic Insight : Disrupts bacterial efflux pumps (e.g., AcrB in E. coli) via triazole-mediated hydrogen bonding.
  • Data : MIC values of 8–16 µg/mL against Gram-positive pathogens, comparable to ciprofloxacin .

Can this compound act as a ligand in catalytic systems?

  • Case Study : Similar triazole-amine derivatives coordinate with Pd(II) for Suzuki-Miyaura coupling (yield >85% with aryl bromides) .
  • Proposed Application : Design heterogenous catalysts by immobilizing the compound on silica supports.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine

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